5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfonyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-12(10,11)5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYWEECLLQOIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368085-26-0 | |
| Record name | 5-methanesulfonyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of pyrrole with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in drug development, it may interact with enzymes or receptors to exert its biological effects .
Comparison with Similar Compounds
Substituent Effects at Position 5
The substituent at position 5 plays a critical role in modulating electronic and steric properties. Key analogs include:
Table 1: Comparison of Substituents at Position 5
Key Findings :
- Electronic Effects : The methanesulfonyl group (SO₂CH₃) is a stronger electron-withdrawing group (EWG) than chloro or phenyl, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to phenyl-substituted analogs (pKa ~3–4) .
- Solubility : Polar substituents like methanesulfonyl enhance aqueous solubility, whereas hydrophobic groups (e.g., phenyl, naphthyl) reduce it .
- Reactivity : Sulfonyl groups stabilize intermediates in nucleophilic substitution reactions, contrasting with chloro substituents, which may participate in cross-coupling reactions .
Functional Group Variations at Position 1 and 2
Most analogs retain the carboxylic acid at position 2, but substitutions at position 1 alter steric and electronic profiles:
Table 2: Position 1 Substituent Effects
Key Findings :
- Acidity : The carboxylic acid at position 2 (pKa ~2–4) is more acidic than ester derivatives (pKa ~5–6) .
Structural Analogues with Extended Aromatic Systems
Compounds with fused rings or extended π-systems exhibit distinct properties:
Table 3: Aromatic System Comparisons
Key Findings :
Biological Activity
5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound (CAS No. 1368085-26-0) features a pyrrole ring substituted with a methanesulfonyl group and a carboxylic acid. The synthesis typically involves multi-step organic reactions, allowing for the introduction of the sulfonyl and carboxylic acid functionalities onto the pyrrole scaffold.
Biological Activity
Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in vitro. Research suggests that it may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Anticancer Activity: There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways fully.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific proteins or enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity and leading to the observed biological effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrole ring with methanesulfonyl and carboxylic acid | Antimicrobial, anti-inflammatory, anticancer |
| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Contains a chloro group; known for anticancer properties | Inhibits growth in cancer cell lines |
| Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate | Hydroxy and methoxy groups; used in drug development | Antimicrobial and anti-inflammatory |
Case Studies
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of various pyrrole derivatives, this compound was found to significantly reduce the viability of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharide (LPS). This indicates its potential as an anti-inflammatory agent for conditions characterized by chronic inflammation.
Case Study 3: Anticancer Activity
Research involving various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. Notably, it induced apoptosis in colon cancer cells via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
